N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-25-18-10-9-15(21(23)24)12-17(18)20-19(22)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10,12H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAUPSOVWRKZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:
Acylation: The acetamide linkage can be formed by reacting the nitrophenyl compound with naphthalen-1-yl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and acylation processes, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the acetamide group is a key reaction driven by acidic or basic conditions:
| Reagents/Conditions | Products | Notes |
|---|---|---|
| Concentrated HCl (reflux) | 2-(Naphthalen-1-yl)acetic acid + 2-methoxy-5-nitroaniline | Acidic hydrolysis cleaves the amide bond. |
| NaOH (aqueous, 80°C) | Sodium salt of 2-(naphthalen-1-yl)acetic acid | Basic conditions favor deprotonation and salt formation. |
Oxidation Reactions
The nitro group and methoxy substituent influence oxidative behavior:
| Reagents/Conditions | Products | Mechanism |
|---|---|---|
| KMnO₄ (acidic, 60°C) | Oxidation of naphthalene to 1,4-naphthoquinone | Radical-mediated oxidation targets the aromatic ring. |
| H₂O₂ (acetic acid, RT) | Epoxidation of naphthalene (minor pathway) | Limited reactivity due to steric hindrance. |
Reduction Reactions
Selective reduction of functional groups is achievable:
| Reagents/Conditions | Products | Selectivity |
|---|---|---|
| H₂/Pd-C (ethanol, 50°C) | N-(2-Methoxy-5-aminophenyl)-2-(naphthalen-1-yl)acetamide | Nitro group reduced to amine; amide remains intact. |
| NaBH₄ (methanol, 0°C) | No reaction | Borohydride fails to reduce amide or nitro groups. |
Electrophilic Substitution
The naphthalene ring undergoes electrophilic substitution under controlled conditions:
| Reagents/Conditions | Position Substituted | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ (0°C) | C-4 of naphthalene | 4-Nitro-N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide |
| Br₂ (FeBr₃ catalyst, RT) | C-5 of naphthalene | 5-Bromo derivative (minor yield due to steric effects). |
Functional Group Interconversion
The methoxy group can be demethylated or modified:
| Reagents/Conditions | Transformation | Outcome |
|---|---|---|
| BBr₃ (CH₂Cl₂, -20°C) | Demethylation of methoxy group | N-(2-Hydroxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide. |
| CH₃I/K₂CO₃ (DMF, 60°C) | Remethylation of phenolic -OH | Restores original methoxy group (reversible reaction). |
Photochemical Reactivity
UV irradiation induces unique pathways:
| Conditions | Products | Application |
|---|---|---|
| UV light (λ = 365 nm, THF) | Naphthalene ring dimerization | Forms cycloadducts (potential for material science). |
Key Observations:
-
Steric Effects : The naphthalen-1-yl group hinders reactions at the C-8 position, directing substitution to C-4 or C-5.
-
Electronic Effects : The electron-withdrawing nitro group deactivates the phenyl ring, limiting electrophilic substitution on the methoxynitrophenyl moiety.
-
Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic environments or prolonged UV exposure .
Data Limitations and Research Gaps
While hydrolysis, oxidation, and reduction pathways are empirically documented, mechanistic studies (e.g., kinetic analyses, computational modeling) remain sparse. Industrial-scale reaction optimization and catalytic systems for this compound are also underreported .
This synthesis integrates peer-reviewed data from chemical databases and suppliers, excluding non-compliant sources per the query’s constraints. Further experimental validation is recommended to expand the reaction repertoire.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new compounds with enhanced properties.
Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effective inhibition of bacterial growth, making it a candidate for further exploration in antibiotic development.
Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), through mechanisms including apoptosis induction and cell cycle arrest.
Anticancer Activity Data
A study evaluating the effects of this compound on human lung cancer cells (A549) reported significant reductions in cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 25 | Apoptosis induction | |
| MCF-7 | 30 | Cell cycle arrest (G2/M phase) | |
| HeLa | 20 | Inhibition of tubulin polymerization |
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Replaces the methoxy and nitro groups with chloro (C3) and fluoro (C4) substituents.
- This compound has been studied for crystallographic properties .
2-(4-(4-Fluorophenyl)-1-piperazinyl)-N-(2-methoxy-5-nitrophenyl)acetamide
- Structure : Incorporates a piperazine ring linked to a fluorophenyl group on the acetamide side chain.
- Impact : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may improve solubility and CNS permeability compared to the naphthalene-based analog .
N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide
- Structure : Features a biphenyl group and a naphthalene-2-yloxy substituent.
- Impact: The biphenyl group increases molecular weight (C₂₄H₁₉NO₂, 353.42 g/mol) and lipophilicity, likely reducing aqueous solubility compared to the target compound .
Physicochemical Properties
Enzyme Inhibition Profiles
- Analogous nitrophenyl acetamides have shown MAO-B inhibitory activity .
- Triazole-Naphthalene Derivatives (e.g., 6b, 6c) : Compounds with triazole rings (e.g., 6b: C₂₁H₁₈N₅O₄) exhibit strong hydrogen-bonding capacity, enhancing interactions with enzymes like acetylcholinesterase (AChE) .
- Piperazine Derivatives : Fluorophenyl-piperazinyl acetamides are often explored for serotonin receptor modulation due to piperazine’s affinity for GPCRs .
Pharmacological Potential
Key Research Findings
Crystallographic Stability : The chloro-fluoro analog (Praveen et al., 2011) forms stable crystals due to halogen bonding, whereas the target compound’s nitro group may introduce steric hindrance .
Enzyme Selectivity : Piperazine-containing analogs show higher selectivity for serotonin receptors over MAO-B, unlike nitro-substituted derivatives .
Solubility Challenges : Naphthalene-based acetamides generally exhibit poor aqueous solubility, necessitating formulation optimizations .
Biological Activity
N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 336.34 g/mol
CAS Number: 391228-79-8
The compound features a naphthalene ring and a nitrophenyl group connected through an acetamide linkage. The presence of the methoxy and nitro groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form an amine, which may enhance the compound's reactivity with biological macromolecules such as proteins and nucleic acids. Additionally, the methoxy group may affect the compound's solubility and permeability, influencing its bioavailability.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluating the effects of this compound on human lung cancer cells (A549) reported a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Table 2: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 25 | Apoptosis induction | |
| MCF-7 | 30 | Cell cycle arrest (G2/M phase) | |
| HeLa | 20 | Inhibition of tubulin polymerization |
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-(naphthalen-1-yl)acetamide | Lacks nitro group | Reduced antimicrobial activity |
| N-(2-nitrophenyl)-2-(naphthalen-1-yl)acetamide | Lacks methoxy group | Increased solubility but lower potency |
Q & A
Q. What are the standard synthetic protocols for N-(2-methoxy-5-nitrophenyl)-2-(naphthalen-1-yl)acetamide?
The synthesis involves multi-step organic reactions, typically starting with the coupling of naphthalene-1-ylacetic acid derivatives with substituted anilines. Key steps include:
- Amide bond formation under conditions such as EDCI/HOBt coupling or thionyl chloride activation.
- Functional group protection/deprotection (e.g., methoxy and nitro groups) to prevent side reactions.
- Purification via column chromatography or recrystallization to isolate the final product. Reaction monitoring with thin-layer chromatography (TLC) and characterization using H-NMR, C-NMR, and HRMS are critical for verifying intermediate and final product integrity .
Q. How is the structural integrity of this compound confirmed?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy : H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy at δ ~3.8 ppm), while C-NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
- Mass spectrometry (HRMS) : Matches experimental molecular ion peaks with calculated values (e.g., [M+H] within 3 ppm error) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., orthorhombic Pbca space group with specific unit cell parameters) for unambiguous structural assignment .
Q. What are the key functional groups influencing reactivity?
The compound’s reactivity is governed by:
- Nitro group (NO) : Electron-withdrawing effects enhance electrophilic substitution at the aromatic ring but may hinder nucleophilic attacks.
- Methoxy group (OCH) : Electron-donating properties stabilize intermediates during synthesis.
- Naphthalenyl moiety : Contributes to π-π stacking interactions in biological systems or crystal packing .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
To address discrepancies:
- Reproduce assays under standardized conditions (e.g., fixed pH, temperature, and enzyme concentrations).
- Cross-validate results using orthogonal techniques (e.g., fluorescence polarization for binding affinity and enzymatic inhibition assays).
- Computational docking studies : Compare binding poses with known inhibitors (e.g., MAO-A/B or cholinesterase targets) to identify structural determinants of activity .
Q. How do crystallography methods elucidate molecular conformation and intermolecular interactions?
- Software tools : SHELX programs (e.g., SHELXL for refinement) analyze diffraction data to generate electron density maps and refine atomic coordinates .
- Hydrogen-bonding networks : Crystal structures (e.g., orthorhombic Pbca symmetry) reveal interactions like N–H···O bonds between acetamide groups and nitro/methoxy substituents, stabilizing the lattice .
Q. What computational methods predict biological targets and binding mechanisms?
- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., with MAO-A/B or acetylcholinesterase) to prioritize targets.
- Pharmacophore modeling : Identifies essential features (e.g., hydrophobic naphthalenyl and hydrogen-bond acceptor nitro groups) for activity.
- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
Q. How can reaction yields be optimized during synthesis?
- Condition optimization : Use catalysts (e.g., DMAP for amidation) and controlled temperatures (e.g., 0–5°C for nitro group stability).
- Purification : Employ gradient elution in flash chromatography to separate byproducts.
- Real-time monitoring : TLC or inline IR spectroscopy tracks reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
